Leveraging Naphthalene-2-sulfonamide‘s Rigid Scaffold for Isoform-Selective CA Inhibitor Design
Naphthalene-2-sulfonamide provides a rigid, hydrophobic scaffold that occupies the hydrophobic pocket of CA active sites, enabling steric discrimination among isoforms. In contrast, the smaller benzenesulfonamide scaffold, lacking this extended ring system, typically results in promiscuous, non-selective inhibition across most CA isoforms [1][2][3]. The X-ray crystal structure (PDB 6T81) of naphthalene-2-sulfonamide bound to human CA II at 0.98 Å resolution explicitly shows the naphthalene ring projecting into the enzyme‘s hydrophobic pocket, confirming the structural basis for this scaffold-driven selectivity [4].
| Evidence Dimension | Isoform Selectivity Potential (Scaffold Size & Rigidity) |
|---|---|
| Target Compound Data | Planar, bicyclic naphthalene scaffold; VdW volume ~138 ų |
| Comparator Or Baseline | Benzenesulfonamide (planar, monocyclic scaffold; VdW volume ~84 ų) |
| Quantified Difference | Naphthalene scaffold occupies larger hydrophobic pocket volume, enabling steric discrimination among CA isoforms |
| Conditions | X-ray crystallography of ligand-CA II complexes (PDB 6T81) at 0.98 Å resolution |
Why This Matters
This structural feature is critical for researchers designing CA IX/XII-selective anticancer agents or CA VB-selective antiobesity drugs, as the naphthalene scaffold provides a validated starting point for achieving isoform selectivity that smaller benzenesulfonamide scaffolds cannot offer.
- [1] Ahmad, S., Mirza, M. U., Nazir, M., Kee, L. Y., & Abdrahman, N. B. (2025). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Preprint. View Source
- [2] D’Ambrosio, K., Di Fiore, A., Alterio, V., & De Simone, G. (2018). Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. Inorganica Chimica Acta, 470, 128-132. View Source
- [3] Elsayed, G. H., et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 15(44), 37391-37411. View Source
- [4] Dudutiene, V., Zubriene, A., Kairys, V., Smirnov, A., Smirnoviene, J., Leitans, J., Kazaks, A., Tars, K., Manakova, L., Grazulis, S., & Matulis, D. (2020). Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle. Biophysical Journal, 119(8), 1513-1524. (PDB 6T81) View Source
